Cas no 2639409-89-3 (Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)

Tert-butyl 4-amino-3-bromo-5-nitrobenzoate is a synthetic organic compound with distinct functional groups. It is characterized by its nitro and bromo substituents, which confer it with potent reactivity. This compound is particularly valuable for organic synthesis due to its ability to participate in various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution reactions. Its structural stability and specific functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Tert-butyl 4-amino-3-bromo-5-nitrobenzoate structure
2639409-89-3 structure
Product name:Tert-butyl 4-amino-3-bromo-5-nitrobenzoate
CAS No:2639409-89-3
MF:C11H13BrN2O4
Molecular Weight:317.135922193527
CID:5664985
PubChem ID:165902646

Tert-butyl 4-amino-3-bromo-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-amino-3-bromo-5-nitrobenzoate
    • EN300-27724972
    • 2639409-89-3
    • Tert-butyl 4-amino-3-bromo-5-nitrobenzoate
    • インチ: 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)6-4-7(12)9(13)8(5-6)14(16)17/h4-5H,13H2,1-3H3
    • InChIKey: SFLYNRJYWPGNDR-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(=O)OC(C)(C)C)[N+](=O)[O-])N

計算された属性

  • 精确分子量: 316.00587g/mol
  • 同位素质量: 316.00587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.1Ų
  • XLogP3: 3.1

Tert-butyl 4-amino-3-bromo-5-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27724972-1g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3
1g
$470.0 2023-09-10
Enamine
EN300-27724972-5.0g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
5.0g
$1364.0 2025-03-20
Enamine
EN300-27724972-0.05g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
0.05g
$395.0 2025-03-20
Enamine
EN300-27724972-10.0g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
10.0g
$2024.0 2025-03-20
Enamine
EN300-27724972-0.1g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
0.1g
$414.0 2025-03-20
Enamine
EN300-27724972-2.5g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
2.5g
$923.0 2025-03-20
Enamine
EN300-27724972-0.25g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
0.25g
$432.0 2025-03-20
Enamine
EN300-27724972-0.5g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
0.5g
$451.0 2025-03-20
Enamine
EN300-27724972-1.0g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3 95.0%
1.0g
$470.0 2025-03-20
Enamine
EN300-27724972-5g
tert-butyl 4-amino-3-bromo-5-nitrobenzoate
2639409-89-3
5g
$1364.0 2023-09-10

Tert-butyl 4-amino-3-bromo-5-nitrobenzoate 関連文献

Tert-butyl 4-amino-3-bromo-5-nitrobenzoateに関する追加情報

Tert-butyl 4-amino-3-bromo-5-nitrobenzoate (CAS No. 2639409-89-3): A Comprehensive Overview in Modern Chemical Biology

Tert-butyl 4-amino-3-bromo-5-nitrobenzoate, identified by its Chemical Abstracts Service (CAS) number 2639409-89-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs, presents a rich framework for the development of novel bioactive molecules. Its molecular structure incorporates a benzoate core, modified with amino, bromo, and nitro substituents, alongside a tert-butyl group, which collectively contribute to its distinct chemical and biological properties.

The benzoate moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The presence of the amino group at the 4-position enhances the compound's reactivity and potential for further functionalization, making it a valuable scaffold for drug design. Additionally, the bromo and nitro groups introduce electrophilic centers that can participate in diverse chemical transformations, including cross-coupling reactions and redox processes. These features make Tert-butyl 4-amino-3-bromo-5-nitrobenzoate a versatile intermediate in synthetic chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are crucial in numerous disease pathways. The structural complexity of Tert-butyl 4-amino-3-bromo-5-nitrobenzoate allows it to mimic natural ligands and disrupt aberrant PPIs involved in cancer and inflammatory diseases. For instance, studies have demonstrated that benzoate derivatives can modulate the activity of kinases and transcription factors, which are often dysregulated in pathological conditions. The amino and nitro groups provide opportunities for hydrogen bonding interactions with protein surfaces, while the bromo substituent can be leveraged for covalent binding strategies.

Moreover, the pharmaceutical industry has increasingly adopted structure-based drug design (SBDD) approaches to develop high-affinity ligands. The rigid benzoate backbone of Tert-butyl 4-amino-3-bromo-5-nitrobenzoate facilitates precise alignment with target proteins, enhancing binding specificity. Computational modeling studies have highlighted its potential as a lead compound for further optimization. By leveraging molecular docking simulations and virtual screening techniques, researchers can identify analogs with improved pharmacokinetic profiles and reduced off-target effects.

The synthetic utility of Tert-butyl 4-amino-3-bromo-5-nitrobenzoate extends beyond its biological relevance. It serves as a key intermediate in the preparation of more complex molecules through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of aryl or heteroaryl groups at various positions of the benzoate scaffold, expanding its chemical diversity. The tert-butyl group provides steric protection during synthetic manipulations while maintaining overall solubility in organic solvents.

Recent advances in biocatalysis have also opened new avenues for the functionalization of Tert-butyl 4-amino-3-bromo-5-nitrobenzoate. Enzymatic methods offer mild reaction conditions and high selectivity, minimizing unwanted side products. For example, transaminases have been employed to introduce chiral centers adjacent to the amino group, enhancing enantioselectivity in downstream applications. Similarly, cytochrome P450 enzymes can oxidize the nitro group to form hydroxamic acids or carboxylic acids under controlled conditions.

The integration of machine learning and artificial intelligence (AI) into drug discovery has further accelerated the development pipeline for compounds like Tert-butyl 4-amino-3-bromo-5-nitrobenzoate. Predictive models can forecast binding affinities and toxicity profiles based on structural features alone, allowing researchers to prioritize promising candidates early in the process. AI-driven virtual screening has identified novel derivatives with enhanced efficacy against disease-causing targets. This interdisciplinary approach underscores the importance of computational tools in modern medicinal chemistry.

In conclusion, Tert-butyl 4-amino-3-bromo-5-nitrobenzoate (CAS No. 2639409-89-3) represents a compelling example of how structural diversity can be harnessed for therapeutic innovation. Its unique combination of functional groups makes it an invaluable building block for developing small-molecule drugs targeting complex diseases. As research continues to evolve with technological advancements in synthetic chemistry and computational biology, compounds like this will play an increasingly pivotal role in shaping the future of chemical biology.

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